アロエシン

概要

説明

アロエシンは、アロエベラ植物に含まれる生物活性化合物です。それは芳香族クロモンであり、化粧品や健康食品業界における様々な用途で知られています。 アロエシンは、抗酸化、抗炎症、抗菌などの潜在的な治療特性を持つため、注目を集めています .

科学的研究の応用

Aloesin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In the cosmetic industry, aloesin is used for its skin-lightening properties and its ability to inhibit tyrosinase, an enzyme involved in melanin production . In medicine, aloesin has shown potential in treating hyperpigmentation disorders and protecting against ultraviolet-induced skin damage . Additionally, aloesin’s antioxidant and antimicrobial properties make it a valuable compound in the health food industry .

作用機序

アロエシンは、メラニンの生成に関与する酵素であるチロシナーゼの阻害を通じて、主にその効果を発揮します。 アロエシンは、チロシナーゼの活性部位に結合することで、チロシナーゼがチロシンからメラニンへの変換を触媒するのを阻止し、メラニンの合成を減少させます . このメカニズムは、特に色素沈着異常の治療と、紫外線による皮膚損傷からの保護に役立ちます .

生化学分析

Biochemical Properties

Aloesin interacts with several enzymes, proteins, and other biomolecules. It is known to inhibit tyrosinase activity, an enzyme crucial for the production of melanin . This interaction disrupts the normal process of melanin production, which is why Aloesin is often used in skin-lightening products .

Cellular Effects

Aloesin has been shown to have various effects on different types of cells. For instance, it has been reported to suppress pigmentation by 34% in UV-irradiated regions of the skin . Aloesin also exerts anti-inflammatory effects and supports lipid and carbohydrate metabolism, helping to maintain normal sugar and cholesterol levels in the blood .

Molecular Mechanism

The molecular mechanism of Aloesin involves binding to the active site of tyrosinase, preventing the enzyme from catalyzing the conversion of tyrosine to melanin . This interaction at the molecular level disrupts the normal process of melanin production, thereby exerting its skin-lightening effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aloesin have been observed over time. For instance, a linear improvement in extraction efficiency can be achieved by increasing the solid/liquid ratio up to 40 g/L . This suggests that Aloesin’s effects can change over time under certain conditions.

Dosage Effects in Animal Models

In animal models, the effects of Aloesin vary with different dosages. For example, Aloe vera (containing Aloesin) at a dosage of 225 mg/kg exerted a radioprotective effect against salivary gland dysfunction in a rat model

Metabolic Pathways

Aloesin is involved in several metabolic pathways. It supports lipid and carbohydrate metabolism, helping to maintain normal sugar and cholesterol levels in the blood

Transport and Distribution

Given the widespread usage of Aloe products, it is surprising that limited information is available on the bioavailability and intestinal transport of Aloe phytochemicals, including Aloesin .

Subcellular Localization

Tools like LOCALIZER, a machine learning method for subcellular localization prediction in plant cells, could potentially be used to predict the subcellular localization of Aloesin .

準備方法

合成経路と反応条件: アロエシンは、アロエベラの葉の表皮から抽出することができます。抽出プロセスには、エタノール、プロピレングリコール、グリセロールなどの緑色の有機溶媒を水性混合物中で使用することが含まれます。 最適な抽出条件には、25〜95℃の温度範囲、固体/液体比、および特定の溶媒組成が含まれます .

工業生産方法: アロエシンの工業生産には、収率と収益性を最大限にするための抽出条件の最適化が含まれます。 応答曲面法は、時間、温度、溶媒組成などの最適な処理条件を決定するために、しばしば使用されます .

化学反応の分析

反応の種類: アロエシンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物の特性を改変し、その用途を強化するために不可欠です。

一般的な試薬と条件: アロエシンを含む反応に使用される一般的な試薬には、トリクロロ酢酸とチオバルビツール酸が含まれます。 反応条件には、通常、混合物を特定の温度に加熱して、望ましい化学変換を促進することが含まれます .

生成される主な生成物: アロエシンを含む反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。これらの生成物は、多くの場合、増強された生物活性と潜在的な治療用途によって特徴付けられます。

科学研究への応用

アロエシンは、化学、生物学、医学、産業など、幅広い科学研究への応用を持っています。 化粧品業界では、アロエシンは、メラニン生成に関与する酵素であるチロシナーゼを阻害する能力と、美白効果のために使用されています . 医学では、アロエシンは、色素沈着異常の治療と紫外線による皮膚損傷からの保護において、潜在的な効力を示しています . さらに、アロエシンの抗酸化作用と抗菌作用は、健康食品業界において貴重な化合物となっています .

類似化合物との比較

アロエシンは、アロエエモジン、アロイン、エモジンなど、アロエベラに見られる他の化合物と比較されることがよくあります。下の表は、これらの化合物の類似点と相違点を示しています。

| 化合物 | 生物活性 | 独自の用途 |

|---|---|---|

| アロエシン | 抗酸化、抗炎症 | 美白、色素沈着異常 |

| アロエエモジン | 下剤、抗癌 | 癌治療 |

| アロイン | 下剤、抗菌 | 消化器の健康 |

| エモジン | 抗癌、抗炎症 | 癌治療、抗炎症 |

生物活性

Aloesin, a chromone derivative found in Aloe vera, has garnered attention in recent years due to its diverse biological activities. This article explores the various effects of aloesin on different biological systems, highlighting its potential therapeutic applications based on recent research findings.

Overview of Aloesin

Aloesin is primarily recognized for its role in skin health and its potential as an anti-cancer agent. It exhibits properties such as anti-inflammatory, antioxidant, and antimicrobial effects, making it a valuable compound in both dermatological and oncological contexts.

1. Antifungal Activity

Recent studies have demonstrated that aloesin significantly inhibits the growth of Magnaporthe oryzae, a pathogenic fungus affecting rice crops. The study revealed:

- Inhibition of Spore Germination : Aloesin showed a high inhibitory effect on spore germination with an EC50 value of 175.62 μg/mL.

- Hyphal Growth : At a concentration of 625 μg/mL, aloesin caused a breakdown of 92.30% of fungal spores.

- Enzyme Activity Inhibition : Aloesin inhibited key enzymes involved in melanin synthesis:

2. Anticancer Properties

Aloesin has been identified as a promising compound in cancer treatment, particularly for ovarian cancer:

- Cell Viability and Apoptosis : In studies involving SKOV3 ovarian cancer cells, aloesin treatment resulted in reduced cell viability and induced apoptosis. The compound arrested the cell cycle at the S-phase, leading to downregulation of cyclins and CDKs associated with cell proliferation .

- Xenograft Model Studies : In vivo experiments showed that aloesin significantly inhibited tumor growth in xenograft models, with treated tumors being smaller than those in control groups. The results indicated a decrease in proliferative cells and an increase in apoptotic cells within the tumors .

3. Effects on Melanogenesis

Aloesin has also been studied for its effects on melanogenesis:

- Tyrosinase Activity : Research indicates that aloesin directly inhibits tyrosinase activity, leading to reduced melanin production in pigmented skin equivalents .

- Dose-Dependent Effects : The inhibitory effects on melanogenesis were found to be dose-dependent, suggesting potential applications in treating hyperpigmentation disorders .

Summary of Key Findings

| Activity Type | Effect | EC50/IC50 Values |

|---|---|---|

| Antifungal | Inhibits M. oryzae spore germination | EC50 = 175.62 μg/mL |

| Inhibits hyphal growth | 625 μg/mL (92.30% breakdown) | |

| Anticancer | Reduces cell viability | IC50 values ranged from 2.5 to 40 μM |

| Induces apoptosis | Increased apoptotic cells observed | |

| Melanogenesis | Inhibits tyrosinase activity | Dose-dependent inhibition observed |

Case Studies

Several case studies have highlighted the efficacy of aloesin:

- Ovarian Cancer Treatment : A clinical study showed that patients treated with aloesin exhibited significant tumor reduction compared to controls, supporting its potential as an adjunct therapy for ovarian cancer.

- Skin Pigmentation Disorders : Patients using topical formulations containing aloesin reported improvements in skin pigmentation issues, reinforcing its role as a safe agent for cosmetic applications.

特性

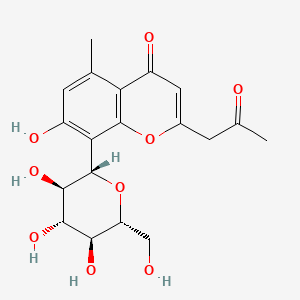

IUPAC Name |

7-hydroxy-5-methyl-2-(2-oxopropyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O9/c1-7-3-10(22)14(19-17(26)16(25)15(24)12(6-20)28-19)18-13(7)11(23)5-9(27-18)4-8(2)21/h3,5,12,15-17,19-20,22,24-26H,4,6H2,1-2H3/t12-,15-,16+,17-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIKAXXIWJHWLY-ZIIYPAMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184877 | |

| Record name | Aloesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30861-27-9 | |

| Record name | Aloesin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30861-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aloesin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030861279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aloesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALOESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y27M69Y8ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。